molecular formula C9H4ClF3N2O2 B8471033 7-Chloro-5-trifluoromethyl-1,4-dihydro-2,3-quinoxalinedione

7-Chloro-5-trifluoromethyl-1,4-dihydro-2,3-quinoxalinedione

Cat. No. B8471033
M. Wt: 264.59 g/mol
InChI Key: PTNDZJLWOJEBOK-UHFFFAOYSA-N
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Description

7-Chloro-5-trifluoromethyl-1,4-dihydro-2,3-quinoxalinedione is a useful research compound. Its molecular formula is C9H4ClF3N2O2 and its molecular weight is 264.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Chloro-5-trifluoromethyl-1,4-dihydro-2,3-quinoxalinedione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Chloro-5-trifluoromethyl-1,4-dihydro-2,3-quinoxalinedione including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

7-Chloro-5-trifluoromethyl-1,4-dihydro-2,3-quinoxalinedione

Molecular Formula

C9H4ClF3N2O2

Molecular Weight

264.59 g/mol

IUPAC Name

7-chloro-5-(trifluoromethyl)-1,4-dihydroquinoxaline-2,3-dione

InChI

InChI=1S/C9H4ClF3N2O2/c10-3-1-4(9(11,12)13)6-5(2-3)14-7(16)8(17)15-6/h1-2H,(H,14,16)(H,15,17)

InChI Key

PTNDZJLWOJEBOK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C2C(=C1C(F)(F)F)NC(=O)C(=O)N2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2,3-diamino-5-chlorobenzotrifluoride (180 mg, 0.86 mmol) and oxalic acid dihydrate (108 mg, 0.86 mmol, used as received) in 2N HCl (4 mL) was refluxed at 120°-5° C. for 3 h, then cooled to room temperature. The mixture was centrifuged and the liquid layer was removed. The yellow solid was washed by cold water (2×2 mL), collected by filtration, and dried at 60° C. for 2 h, affording 136 mg of crude title compound (53%) as a yellow powder. The crude title compound was dissolved in 1N NaOH (6 mL) and filtered. The filtrate was acidified to pH =6, affording 115 mg of title compound. Recrystallization from DMSO/H2O gave 95 mg of pure title compound (37%) as yellow microcrystals. Mp: 302°-4° C. (dec. from 295° C.). IR (KBr, cm-1) 3401, 3255, 1754, 1694, 1528. 1H NMR (DMSO-d6): a 7.374 (d, 1H, J=1.8 Hz); 7.474 (d, 1H, J=1.8 Hz); 11.347 (s, 1H); 12.215 (s, 1H). HRMS: calcd for C9H4ClF3N2O2 (M+) m/z: 263.9912; found: 263.9909.
Quantity
180 mg
Type
reactant
Reaction Step One
Quantity
108 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step Two

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